(R)-3-Benzyloxy-pyrrolidine
Description
Properties
IUPAC Name |
(3R)-3-phenylmethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 3 Benzyloxy Pyrrolidine and Its Chiral Analogues
Asymmetric Synthesis Approaches for Pyrrolidine (B122466) Construction
The asymmetric synthesis of pyrrolidines has been a focal point of extensive research, leading to the development of a diverse array of strategies to control stereochemistry. These approaches can be broadly categorized into several key methodologies, each offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.
Chiral Pool Strategies Leveraging Natural Precursors
The "chiral pool" refers to the collection of inexpensive and enantiomerically pure compounds derived from natural sources, which can be utilized as starting materials for the synthesis of more complex chiral molecules. nih.gov Amino acids, such as proline and 4-hydroxyproline (B1632879), are prominent members of the chiral pool and serve as excellent precursors for the synthesis of pyrrolidine-containing drugs. nih.gov For instance, (S)-prolinol, readily obtained by the reduction of proline, is a key starting material for numerous pharmaceuticals. nih.gov Similarly, natural malic acid and glutamic acid have been employed to prepare chiral N-benzyl-3-hydroxypyrrolidine through condensation and reduction reactions. google.com The inherent chirality of these natural precursors obviates the need for an asymmetric induction step, providing a straightforward and often cost-effective route to enantiopure pyrrolidines.
Chemoenzymatic Transformations and Biocatalysis in Stereoselective Pyrrolidine Synthesis
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations to create novel and efficient synthetic routes. nih.govrsc.orgncl.ac.uk Enzymes, with their inherent chirality, can catalyze highly regio- and stereoselective reactions under mild conditions. rsc.orgnih.gov For the synthesis of chiral pyrrolidines, biocatalytic methods have been employed for kinetic resolutions, providing access to enantiomerically enriched compounds. rsc.org
A notable example is the use of the bacterium Sphingomonas sp. HXN-200 for the regio- and stereoselective hydroxylation of N-substituted pyrrolidines. researchgate.net This biocatalyst can introduce a hydroxyl group at the 3-position of the pyrrolidine ring with high selectivity, and the stereochemical outcome can be influenced by the choice of the N-protecting group. researchgate.net For instance, hydroxylation of N-benzyloxycarbonyl-pyrrolidine yielded the (R)-3-hydroxy derivative with 75% enantiomeric excess (ee). researchgate.net Furthermore, a photoenzymatic cascade has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines from unfunctionalized pyrrolidine. nih.gov This one-pot process involves a regioselective photooxyfunctionalization followed by a stereoselective biocatalytic transamination or carbonyl reduction. nih.gov
Table 1: Biocatalytic Hydroxylation of N-Substituted Pyrrolidines by Sphingomonas sp. HXN-200
| N-Substituent | Product | Enantiomeric Excess (ee) | Configuration |
|---|---|---|---|
| N-Benzoyl | N-Benzoyl-3-hydroxypyrrolidine | 52% | R |
| N-Benzyloxycarbonyl | N-Benzyloxycarbonyl-3-hydroxypyrrolidine | 75% | R |
| N-Phenoxycarbonyl | N-Phenoxycarbonyl-3-hydroxypyrrolidine | 39% | S |
| N-tert-Butoxycarbonyl | N-tert-Butoxycarbonyl-3-hydroxypyrrolidine | 23% | R |
| N-Benzyl | N-Benzyl-3-hydroxypyrrolidine | 53% | S |
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. exlibrisgroup.com These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction. nih.gov A variety of transition metals, including rhodium, palladium, and iridium, have been successfully employed in catalytic C-H insertion, allylic substitution, and cycloaddition reactions to construct the pyrrolidine ring with high enantioselectivity. acs.org For instance, rhodium(II) catalysts have been used for consecutive C-H insertions into a pyrrolidine moiety to access C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Furthermore, iridium-catalyzed branched-selective allylic substitution has been developed to access both enantiomers of a precursor to a valuable chiral ligand. acs.org
A strategy combining H/D exchange and transition-metal-catalyzed 1,3-dipolar cycloaddition has been developed for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. nih.govrsc.org This method allows for the precise installation of a deuterium (B1214612) atom at a stereogenic center. rsc.org
Regio- and Stereoselective Ring-Opening Reactions of Chiral Aziridines
Chiral aziridines are versatile three-membered ring systems that can undergo regioselective ring-opening reactions with various nucleophiles to afford a range of functionalized amines, including pyrrolidine precursors. nih.govacs.orgmdpi.com The inherent ring strain of aziridines facilitates their ring-opening. acs.org The regioselectivity of the nucleophilic attack is often influenced by the substituents on the aziridine (B145994) ring and the nature of the nucleophile and catalyst. nih.govmdpi.com For example, the ring-opening of a 2-(3-hydroxyalkyl)aziridine can proceed in a regioselective manner to yield a precursor that can be cyclized to form a pyrrolidine. nih.gov Palladium-catalyzed regioselective and stereospecific ring-opening cross-coupling of aziridines with arylboronic acids provides a route to α-alkyl-β-phenethylamines. acs.org
Dynamic Kinetic Resolution and Enzymatic Kinetic Resolution for Enantiopure Pyrrolidines
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org In this process, one enantiomer reacts faster with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org Enzymatic kinetic resolution (EKR) utilizes enzymes to achieve this separation with high selectivity under mild conditions. rsc.orgresearchgate.net However, a major limitation of classical kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. nih.govacs.org
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. nih.gov Bäckvall and co-workers demonstrated a DKR of 3-hydroxy-pyrrolidine using lipase (B570770) PS-IM for acetylation and a ruthenium catalyst for racemization, achieving an 87% yield and 95% ee for the N-Cbz protected (R)-product. rsc.org Dynamic thermodynamic resolution has also been employed for the asymmetric synthesis of 2-substituted pyrrolidines via electrophilic substitutions of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. nih.govacs.org
Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution
| Method | Description | Maximum Theoretical Yield |
|---|---|---|
| Kinetic Resolution (KR) | Differentiation of enantiomers in a racemic mixture based on different reaction rates with a chiral catalyst or reagent. | 50% |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. | 100% |
Specific Synthetic Routes to (R)-3-Benzyloxy-pyrrolidine
A specific and practical method for the preparation of this compound involves a multi-step synthesis starting from a chiral precursor. One patented method describes the synthesis starting from (R)-3-(benzyloxy)-4-chlorobutanenitrile. google.com
The key step in this synthesis is the reductive cyclization of (R)-3-(benzyloxy)-4-chlorobutanenitrile. This transformation is achieved through hydrogenation in the presence of a Raney nickel catalyst. The reaction is carried out in a high-pressure reactor under hydrogen pressure at an elevated temperature. google.com During this process, the nitrile group is reduced to a primary amine, which then undergoes an in situ intramolecular cyclization via nucleophilic substitution of the chlorine atom to form the desired this compound. google.com
Table 3: Key Parameters for the Synthesis of this compound
| Parameter | Condition |
|---|---|
| Starting Material | (R)-3-(benzyloxy)-4-chlorobutanenitrile |
| Solvent | Methanol |
| Catalyst | Raney nickel |
| Temperature | 100 °C |
| Hydrogen Pressure | 5 bar |
This method provides a direct route to the target compound with the desired stereochemistry, which is derived from the chiral starting material.
Convergent Pathways from Chiral Hydroxylated Precursors
Convergent synthesis strategies for this compound often leverage the existing stereochemistry of natural chiral pools. These methods involve transforming readily available, optically pure hydroxylated compounds into the target pyrrolidine ring system.
Key chiral precursors include:
Malic Acid: A common starting material where the carboxylic acid and hydroxyl groups can be chemically manipulated. The synthesis involves condensation with benzylamine (B48309) followed by reduction using a strong reducing agent. google.com
Glutamic Acid: This amino acid can be converted to a chiral 4-amino-2-hydroxybutyric acid intermediate. Subsequent hydroxy-protection, intramolecular cyclization to form a protected 3-hydroxy-pyrrolidinone, and finally, a strong reduction yield the desired N-benzyl-3-hydroxypyrrolidine scaffold. google.com
1,2,4-Butanetriol (B146131): Chiral 1,2,4-butanetriol can serve as a precursor. The synthetic route involves reducing a 4-halo-3-hydroxybutyrate to prepare the corresponding 4-halo-3-hydroxybutanol. The primary alcohol is then converted into a suitable leaving group, which facilitates cyclization upon reaction with an amine like benzylamine to form the N-substituted 3-hydroxypyrrolidine. google.com
These pathways are advantageous as they build upon the inherent chirality of the starting material, ensuring the stereochemical integrity of the final product.
Catalytic Hydrogenation of Functionalized Butanenitrile Derivatives
A highly effective and direct method for synthesizing chiral 3-hydroxypyrrolidine derivatives involves the catalytic hydrogenation of functionalized butanenitrile precursors. This process uniquely combines the reduction of a nitrile group and an intramolecular cyclization into a single step. google.com
A specific pathway to (R)-3-benzyloxy pyrrolidine starts with (R)-4-chloro-3-hydroxybutanenitrile. This precursor is first treated with benzyl (B1604629) 2,2,2-trichloroacetimidate to protect the hydroxyl group, yielding (R)-3-(benzyloxy)-4-chlorobutanenitrile. google.com This intermediate then undergoes reductive cyclization.
The key step is the hydrogenation of the nitrile group in the presence of a metal catalyst, which simultaneously initiates an in situ intramolecular cyclization to form the pyrrolidine ring. google.com
Table 1: Reaction Conditions for Catalytic Hydrogenation
| Parameter | Condition |
| Starting Material | (R)-3-(benzyloxy)-4-chlorobutanenitrile |
| Catalyst | Raney Nickel |
| Solvent | Methanol |
| Pressure | 5 bar (Hydrogen) |
| Temperature | 100 °C |
| Reaction Time | 3 hours |
This data is sourced from a patent describing the synthesis process. google.com
This method is advantageous due to its operational simplicity and the concurrent formation of the amine and the heterocyclic ring, which streamlines the synthetic process. google.com
Rational Design of Retrosynthetic Strategies
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound by breaking them down into simpler, commercially available starting materials.
A primary retrosynthetic disconnection of the target molecule involves breaking the C-N bonds of the pyrrolidine ring. This leads to a linear, four-carbon chain precursor that is appropriately functionalized to enable subsequent cyclization.
Key Retrosynthetic Approaches:
Disconnection via Intramolecular Nucleophilic Substitution: This is the most common approach. The analysis leads back to a 4-carbon chain with a terminal amine (or a precursor like a nitrile) and a leaving group at the other end, such as a halide. The chiral hydroxyl group is protected. This strategy points directly to precursors like (R)-3-(benzyloxy)-4-chlorobutanenitrile. google.com
Disconnection from Chiral Pools: Another strategy involves identifying a suitable chiral starting material, such as L-malic acid or L-glutamic acid. The retrosynthetic plan then focuses on the sequence of reactions (e.g., amidation, reduction, cyclization) needed to transform the precursor into the target pyrrolidine structure. google.com
These rational approaches allow chemists to devise multiple potential synthetic routes, which can then be evaluated based on factors like step count, stereocontrol, and the availability of starting materials.
Modern Techniques in Pyrrolidine Synthesis
Modern organic synthesis employs advanced techniques to improve the efficiency, selectivity, and environmental footprint of chemical transformations. These methods are highly applicable to the construction of complex heterocyclic systems like pyrrolidines.
1,3-Dipolar Cycloaddition Reactions Utilizing Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an electron-deficient alkene) is one of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines. nih.govnih.gov This reaction allows for the creation of multiple stereocenters in a single, highly efficient step. acs.org
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde. mdpi.com The cycloaddition proceeds in a concerted fashion, leading to a high degree of regio- and stereoselectivity. nih.gov The use of chiral metal-ligand complexes as catalysts has enabled the development of highly enantioselective versions of this reaction, making it a versatile tool for accessing a wide diversity of chiral pyrrolidine structures. acs.orgrsc.org
While this method is broadly used for pyrrolidine synthesis, its direct application is for constructing the core ring with various substituents, which can then be further modified to achieve a specific target like this compound.
Wittig Reactions for Stereocontrolled Carbon-Carbon Bond Formation
The Wittig reaction, which converts a carbonyl group (aldehyde or ketone) into an alkene via reaction with a phosphonium (B103445) ylide, is a cornerstone of C-C bond formation. organic-chemistry.org While not typically used to form the pyrrolidine ring directly, it is a crucial tool for modifying precursors or intermediates in a multi-step synthesis.
For instance, the Wittig reaction can be used to introduce specific side chains onto a molecule that will later undergo cyclization. An important variant is the aza-Wittig reaction, where an iminophosphorane reacts with a carbonyl compound. Intramolecular versions of the Staudinger-aza-Wittig reaction have been successfully employed to synthesize pyrrolidine derivatives from open-chain precursors containing azide (B81097) and ketone functionalities. nih.gov This demonstrates the utility of Wittig-type chemistry in the strategic construction of the pyrrolidine ring system.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique offers significant advantages over conventional heating methods, including dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced reaction purity. eurekaselect.comchemicaljournals.commdma.ch
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Heating Mechanism | Conduction and convection (indirect) | Dielectric heating (direct interaction with molecules) nih.gov |
| Reaction Time | Hours to days | Minutes to seconds chemicaljournals.com |
| Heating Profile | Non-uniform, temperature gradients | Rapid and uniform chemicaljournals.com |
| Yields | Often moderate | Often higher eurekaselect.com |
| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times chemicaljournals.com |
Functionalization and Derivatization of Pre-existing Pyrrolidine Rings
The synthesis of this compound and its analogues frequently relies on the strategic functionalization of readily available, optically pure pyrrolidine precursors. This approach is often more efficient than constructing the chiral ring system from acyclic starting materials, as it leverages the existing stereochemistry of natural and synthetic chiral pools. nih.gov Key starting materials for this strategy include enantiomerically pure proline and 4-hydroxyproline derivatives, which serve as versatile scaffolds for introducing desired functional groups. nih.gov
One of the most direct methods to obtain this compound is through the O-benzylation of (R)-3-hydroxypyrrolidine. This transformation is typically achieved using a benzyl halide (e.g., benzyl bromide) in the presence of a base, such as sodium hydride, to deprotonate the hydroxyl group, thereby facilitating nucleophilic substitution. The nitrogen atom of the pyrrolidine ring is usually protected with a suitable group, like a tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) group, to prevent N-benzylation and other side reactions.
Further derivatization can be achieved through various chemical transformations on the pyrrolidine ring. For instance, the hydroxyl group of N-protected 4-hydroxyproline can be modified through esterification or converted into a better leaving group, such as a mesylate or tosylate, to allow for nucleophilic displacement. nih.gov This allows the introduction of a wide range of functionalities at the C-4 position. Similarly, oxidation of the hydroxyl group provides access to the corresponding ketopyrrolidine, a key intermediate for further modifications. nih.gov For example, the synthesis of the precursor for Grazoprevir, a hepatitis C drug, involves the TEMPO-catalyzed oxidation of Boc-protected trans-4-hydroxy-L-proline. nih.gov
Recent advancements have also explored photoenzymatic methods for the functionalization of unactivated C-H bonds on the pyrrolidine ring. A one-pot cascade reaction involving a photo-oxyfunctionalization step followed by enzymatic amination or ketoreduction can introduce amino or hydroxyl groups at the 3-position of an N-Boc-pyrrolidine scaffold. acs.org This methodology represents a modern approach to creating functionalized pyrrolidine intermediates from simple starting materials.
Below is a table summarizing various functionalization and derivatization methods on pre-existing pyrrolidine rings.
Table 1: Selected Methods for the Functionalization of Pyrrolidine Rings
| Starting Material | Reagents/Catalyst | Product Type | Key Transformation | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-(R)-3-hydroxypyrrolidine | Benzyl bromide, Sodium hydride | N-Boc-(R)-3-benzyloxypyrrolidine | O-benzylation | High | General Knowledge |
| Boc-protected trans-4-hydroxy-L-proline | 2-tert-butyl-1,3-diisopropylisourea; TEMPO | Ketopyrrolidine intermediate | Esterification followed by Oxidation | High | nih.gov |
| 4-hydroxyproline | Ethyl chloroformate, Methanesulfonyl chloride, Sodium borohydride | Mesylated pyrrolidine derivative | Mesylation and Reduction | 94% | nih.gov |
| Unfunctionalized N-Boc-pyrrolidine | Decatungstate anion (photocatalyst), Transaminase/Alcohol dehydrogenase | N-Boc-3-amino/hydroxypyrrolidine | Photoenzymatic C-H oxyfunctionalization | - | acs.org |
Process Development and Industrial Scalability for Chiral Pyrrolidine Intermediates
The increasing demand for chiral pyrrolidine derivatives, including this compound, as key intermediates in the pharmaceutical industry necessitates the development of robust, efficient, and scalable synthetic processes. google.com Transitioning a synthetic route from laboratory scale to industrial production presents numerous challenges, including cost-effectiveness, safety, process control, and purification of the final product. google.com
A primary consideration for industrial-scale synthesis is the choice of starting materials. Economically viable processes often begin with inexpensive and commercially available chiral precursors, such as 4-hydroxyproline. nih.govgoogle.com However, even with an optimal starting point, conventional batch processes can be inefficient for large-scale production, sometimes suffering from low yields or the formation of side products that complicate purification. google.com For example, the large-scale hydrogenation of certain nitrile precursors to 3-hydroxypyrrolidine can be hampered by side reactions, which reduces yield and makes isolation of the pure product difficult. google.com
To address these scalability issues, modern process development has increasingly focused on continuous flow methodologies. rsc.org Continuous flow reactors offer significant advantages over traditional batch systems, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and the potential for higher throughput. rsc.orgresearchgate.net A highly diastereoselective continuous flow protocol has been successfully developed to establish an α-chiral pyrrolidine library, achieving high yields (up to 87%) within very short reaction times (150 seconds). rsc.orgresearchgate.net The utility of this approach was demonstrated by the gram-scale preparation of an intermediate for the drug Aticaprant, with a self-designed microfluidic reactor achieving a throughput of 7.45 g/h, showcasing its potential for large-scale applications. rsc.org
Another key aspect of process development is the optimization of catalytic systems. For instance, the direct synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and primary amines has been achieved using iridium catalysts via the "borrowing hydrogen" methodology. researchgate.net This atom-efficient process is suitable for producing a range of functionalized pyrrolidines and has been optimized for high yields. Furthermore, large-scale preparations (on the 10 mmol scale) of functionalized pyrrolidines have been demonstrated through methods like the photo-promoted ring contraction of pyridines, yielding several grams of product in a single run. researchgate.net Such scalable reactions are crucial for providing sufficient quantities of building blocks for further synthetic elaboration in an industrial setting. researchgate.net
The table below compares key aspects of traditional batch processing with modern continuous flow technology for the synthesis of chiral pyrrolidine intermediates.
Table 2: Comparison of Batch vs. Continuous Flow Processes for Chiral Pyrrolidine Synthesis
| Parameter | Batch Processing | Continuous Flow Processing | Reference |
|---|---|---|---|
| Scale | Milligram to multi-kilogram | Gram to multi-ton (potential) | General Knowledge |
| Heat & Mass Transfer | Often limited, can lead to hotspots and poor mixing | Excellent, highly efficient | rsc.org |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reactor volumes | rsc.org |
| Control | Less precise control over reaction conditions | Precise control of temperature, pressure, time | rsc.org |
| Throughput | Limited by vessel size and reaction/workup time | High, can operate continuously for extended periods (e.g., 7.45 g/h) | rsc.org |
| Side Reactions | Can be significant, complicating purification | Often minimized due to better control | google.com |
| Example Application | Traditional multi-step organic synthesis | Rapid synthesis of α-chiral pyrrolidine library | rsc.orgresearchgate.net |
R 3 Benzyloxy Pyrrolidine As a Key Chiral Building Block and Pharmaceutical Intermediate
Strategic Utilization in the Construction of Complex Organic Molecules
The pyrrolidine (B122466) ring is a prevalent scaffold in numerous natural products and pharmaceuticals, prized for its three-dimensional structure that allows for extensive exploration of chemical space. nih.gov (R)-3-Benzyloxy-pyrrolidine, as a substituted pyrrolidine, offers a synthetically versatile platform for constructing a wide array of more complex heterocyclic compounds. researchgate.net The defined stereochemistry at the C3 position is crucial, as the biological activity of many chiral compounds is dependent on a specific enantiomer. cymitquimica.com The benzyloxy group not only contributes to the molecule's structural integrity but can also be chemically modified or removed in later synthetic steps, providing further avenues for diversification. nih.gov
The inherent reactivity of the pyrrolidine nitrogen as a secondary amine allows for a variety of chemical transformations, including N-alkylation and N-acylation, to introduce additional molecular complexity. nih.govgoogle.com This strategic functionalization is a cornerstone of building complex organic molecules from this chiral scaffold.
Integration into Drug Discovery and Development Programs
The pyrrolidine scaffold is a highly sought-after motif in pharmaceutical sciences, appearing in numerous FDA-approved drugs. nih.gov The specific stereoisomers and the spatial arrangement of substituents on the pyrrolidine ring can significantly influence the biological profile of drug candidates by affecting their binding to target proteins. researchgate.net
Role as a Precursor for Chiral Pharmaceutical Compounds
This compound serves as a critical starting material for the synthesis of a wide range of chiral pharmaceutical compounds. cymitquimica.combldpharm.com Its pre-defined stereocenter is carried through synthetic sequences, ensuring the final product possesses the desired absolute stereochemistry, which is often essential for therapeutic efficacy. cymitquimica.com The demand for enantiomerically pure compounds in the pharmaceutical industry underscores the importance of chiral building blocks like this compound. google.com The synthesis of various drug candidates often begins with this or structurally related chiral pyrrolidine derivatives. ontosight.ai
Application in the Synthesis of Therapeutically Relevant Molecules (e.g., Vernakalant Analogues, Calcium Antagonists)
A significant application of this compound is in the synthesis of Vernakalant, an antiarrhythmic agent. nih.gov A key intermediate in the production of Vernakalant is (1R,2R)-2-[(R)-3-(benzyloxy)pyrrolidin-1-yl]cyclohexanol, which contains three chiral centers, one of which is derived from (R)-3-benzyloxypyrrolidine. thieme-connect.com Various synthetic strategies have been developed to efficiently produce this key intermediate, highlighting the industrial relevance of the parent building block. researchgate.netresearchgate.net
In the realm of calcium antagonists, chiral 1,4-dihydropyridine (B1200194) derivatives have been synthesized using (R)-1-benzyl-3-pyrrolidinol, a closely related compound. nih.gov The stereochemistry of the pyrrolidine ring was found to be a critical determinant of the antagonist's potency, with different stereoisomers exhibiting vastly different activities. nih.gov This underscores the importance of using enantiomerically pure building blocks like this compound in the synthesis of such cardiovascular drugs.
Development of Specific Drug Candidates Incorporating the this compound Scaffold
The this compound scaffold is a component of various drug candidates under investigation. For instance, it has been incorporated into the structure of potent and selective kinase inhibitors. nih.gov The specific stereochemistry of the pyrrolidine ring can influence the binding mode of the inhibitor to the kinase, leading to improved selectivity and potency. nih.gov
Furthermore, derivatives of this scaffold have been explored in the development of novel therapeutics for a range of conditions. The versatility of the pyrrolidine ring allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties. nih.govmdpi.com The table below showcases examples of therapeutically relevant molecules and drug candidates synthesized using this compound or its close derivatives.
| Therapeutic Area | Molecule/Drug Candidate | Role of this compound scaffold |
| Cardiovascular | Vernakalant Analogues | Key chiral building block for a crucial intermediate. nih.govthieme-connect.com |
| Cardiovascular | Calcium Antagonists | Provides essential stereochemistry for potent activity. nih.gov |
| Oncology/Inflammation | Kinase Inhibitors | Serves as a chiral scaffold to enhance selectivity and potency. nih.gov |
| Neuropathic Pain | Sodium Channel Blockers | Forms part of the core structure of compounds like Vixotrigine. acs.org |
Employment as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While the direct use of this compound itself as a chiral auxiliary is not extensively documented in the provided search results, the broader concept is well-established with similar structures. For example, chiral benzyl (B1604629) groups and other pyrrolidine-based structures can act as effective chiral auxiliaries. nih.govresearchgate.net In such cases, the chiral moiety directs the approach of a reactant to a prochiral center, leading to the preferential formation of one stereoisomer over the other. researchgate.net After the desired stereochemistry is established, the auxiliary is typically cleaved and can often be recovered for reuse. wikipedia.org The principle of using chiral building blocks to control stereochemistry is fundamental to modern asymmetric synthesis. nih.govwikipedia.orgresearchgate.net
Biological Activities and Medicinal Chemistry Insights of R 3 Benzyloxy Pyrrolidine Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
The biological activity of derivatives incorporating the (R)-3-benzyloxy-pyrrolidine moiety is profoundly influenced by their three-dimensional structure, including stereochemistry, conformation, and the nature of peripheral substituents.
Influence of Stereochemistry and Absolute Configuration on Biological Efficacy
Stereochemistry is a critical determinant of pharmacological activity, governing the interaction between a drug molecule and its chiral biological target. The defined (R) configuration at the 3-position of the pyrrolidine (B122466) ring serves as a crucial anchor for designing enantiomerically pure compounds, which is essential as different stereoisomers can exhibit vastly different biological profiles. nih.gov For instance, in related pyrrolidine systems, the absolute configuration of a methyl group at the 3-position dictates the compound's activity, with the (R)-enantiomer promoting a pure estrogen receptor alpha (ERα) antagonist profile, while the (S)-enantiomer does not. nih.gov This highlights that the specific spatial arrangement of substituents on the pyrrolidine ring, such as the benzyloxy group, is fundamental to achieving the desired therapeutic effect by ensuring a precise fit within the target's binding site. The use of stereochemically defined building blocks like this compound is therefore a key strategy in modern drug discovery to optimize potency and reduce off-target effects.
Conformational Analysis and Pseudorotation Effects on Receptor Binding
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational equilibrium, often described by the concept of pseudorotation. nih.gov It typically adopts "envelope" or "twist" conformations. The substituents on the ring significantly influence this equilibrium. A substituent at the 3-position, such as the benzyloxy group, can restrict the ring's flexibility and favor a specific conformation that is optimal for binding to a biological target. mdpi.com This conformational locking is a key advantage of the pyrrolidine scaffold in drug design. nih.gov The orientation of the benzyloxy group can stabilize a particular puckering of the ring, which in turn orients other pharmacophoric elements of the molecule for effective interaction with a receptor or enzyme active site. Understanding these conformational preferences through techniques like NMR spectroscopy is vital for rational drug design. mdpi.com
Impact of Substituent Patterns and Steric Interactions on Bioactivity
Structure-activity relationship (SAR) studies consistently demonstrate that the nature, position, and size of substituents on and around the pyrrolidine scaffold are pivotal for bioactivity. For derivatives containing a 3-oxy group, such as the benzyloxy moiety, research has shown that small, non-bulky, and nonpolar substituents at this position tend to retain or enhance anticonvulsant activity in related scaffolds. The introduction of larger, bulkier groups often leads to a decrease in potency, suggesting that the binding pocket has specific steric constraints.
Furthermore, modifications to other parts of the molecule can also dramatically alter efficacy. For example, in a series of pyrrolidine-2,3-dione inhibitors of P. aeruginosa PBP3, replacing a benzyl (B1604629) group at the N1 position with a hydrogen atom or a small ethyl group resulted in a loss of inhibitory effect. nih.gov This indicates that a larger aromatic or heteroaromatic group is necessary for a productive hydrophobic interaction within the enzyme's active site. nih.gov Similarly, the activity of pyrrolidine-based inhibitors can be modulated by substituents on attached aromatic rings, where electron-donating or electron-withdrawing groups can fine-tune binding affinity and biological response. nih.gov
Enantioselective Binding Modes and Their Therapeutic Implications
The chirality of drug molecules leads to enantioselective binding, where one enantiomer fits more favorably into the chiral binding site of a protein than the other. nih.gov This differential binding affinity is a direct consequence of the three-dimensional arrangement of atoms, which determines the potential for specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Computational and experimental studies on chiral catalysts with pyrrolidine moieties have shown that the catalyst recognizes and fixes the substrate in a preferred orientation within a chiral pocket, which accounts for the observed enantioselectivity. nih.gov In a therapeutic context, this means that the (R)-configuration of the 3-benzyloxy-pyrrolidine core can orient the rest of the molecule to engage with key amino acid residues in a target's active site, while the (S)-enantiomer may fail to establish these critical interactions or may even bind in a non-productive or inhibitory manner. For dopamine D3 receptor ligands based on a 3-(3-hydroxyphenyl)pyrrolidine scaffold, enantiomeric pairs were prepared specifically to test the chirality preference of the binding site. nih.gov Such enantioselective interactions are crucial for achieving high potency and selectivity, which are hallmarks of a successful therapeutic agent.
Pharmacological Profiling and Target Interactions
Derivatives of this compound have been investigated for their ability to interact with a range of biological targets, demonstrating a breadth of potential therapeutic applications.
Enzyme Inhibitory Activities
The this compound scaffold has been incorporated into inhibitors of several key enzyme families.
Poly(ADP-ribose) Polymerase (PARP)
The pyrrolidine ring is a key structural feature in a number of potent PARP inhibitors. The benzimidazole carboxamide scaffold, which is the basis for the clinical candidate veliparib, has been derivatized with a pyrrolidine side chain to generate potent inhibitors of both PARP-1 and PARP-2.
Table 1: PARP Inhibitory Activity of Pyrrolidine Derivatives
Data sourced from literature on benzimidazole carboxamide derivatives containing a pyrrolidine side chain.
Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Pyrrolidine-containing benzenesulfonamides have been identified as remarkable inhibitors of AChE.
Table 2: Cholinesterase Inhibitory Activity of Pyrrolidine-Benzenesulfonamide Derivatives
Carbonic Anhydrase (CA)
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain pyrrolidine-containing benzenesulfonamides have shown potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).
Table 3: Carbonic Anhydrase Inhibitory Activity of a Pyrrolidine-Benzenesulfonamide Derivative
Beta-Secretase 1 (BACE-1)
BACE-1 is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.gov While specific inhibitors based on the this compound scaffold are not extensively documented in readily available literature, the pyrrolidine ring itself is a component of various BACE-1 inhibitors. nih.gov For example, deoxyvasicinone, a natural alkaloid containing a fused pyrrolidine ring, has been used as a basis for designing multi-target ligands that inhibit BACE-1. nih.gov The defined stereochemistry and conformational rigidity of this compound make it an attractive starting point for developing novel, potent, and selective BACE-1 inhibitors.
Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. nih.govgoogle.com The pyrrolidine scaffold is a cornerstone of many potent and selective DPP-IV inhibitors, often referred to as "gliptins." Modifications to the pyrrolidine ring, such as fluorination, have been explored to enhance potency. semanticscholar.org Although direct examples featuring a 3-benzyloxy substituent are not prominent, the established importance of the pyrrolidine moiety in DPP-IV inhibition suggests that derivatives of this compound could be promising candidates for novel anti-diabetic agents. nih.govnih.gov
Receptor Modulatory Actions (e.g., G-Protein Coupled Receptor 40 (GPR40), CXCR4 Chemokine Receptor)
Derivatives of the pyrrolidine scaffold have been shown to modulate the activity of various receptors, playing a key role in cellular signaling pathways.
G-Protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is highly expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes. google.commdpi.com Activation of this receptor by free fatty acids enhances glucose-stimulated insulin secretion (GSIS). google.comnih.gov Novel substituted pyrrolidine compounds have been developed as GPR40 modulators. google.com For instance, research has demonstrated that specific substitutions on the pyrrolidine ring can lead to potent agonism. A cis-4-CF3 substituent on the pyrrolidine scaffold was found to favor a pseudo-axial conformation of other groups, which is a key pharmacophore for GPR40 agonists. nih.gov This strategic substitution led to the development of an enantiopure derivative that displayed full agonism at the human GPR40 receptor with a potency of 0.11 µM. nih.gov
CXCR4 Chemokine Receptor: The CXCR4 receptor is implicated in several diseases, including HIV infection, inflammation, and cancer metastasis. nih.gov Consequently, antagonists of this receptor are of significant therapeutic interest. A series of (S)-pyrrolidines have been reported as CXCR4 chemokine receptor antagonists with antimetastatic activity. nih.gov In one study, a compound featuring a pyrrolidine ring linked to pyridine, piperazine, and pyrimidine moieties demonstrated excellent binding affinity to the CXCR4 receptor, with an IC50 value of 79 nM. nih.govnih.gov This compound was also capable of inhibiting CXCL12-induced cytosolic calcium flux, a key step in the receptor's signaling cascade. nih.gov
Diverse Biological Profiles of Pyrrolidine-Based Agents
The structural versatility of the pyrrolidine scaffold has enabled its incorporation into agents with a broad spectrum of biological activities. frontiersin.org
Pyrrolidine derivatives are prominent in the development of new antimicrobial agents to combat infectious diseases. frontiersin.orgnih.gov
Antibacterial and Antifungal: Bacterial infections represent a major global health threat, and pyrrolidine derivatives have emerged as a promising class of antibacterial agents. nih.gov Certain natural alkaloids containing the pyrrolidine ring, such as anisomycin, inhibit bacterial protein synthesis and are used as antimicrobial and antifungal agents. frontiersin.orgnih.gov Synthetic derivatives have also shown significant activity. For example, 4-benzyloctahydropyrrolo[3,4-b] nih.govfrontiersin.orgoxazine derivatives with specific N-substitutions on the pyrrolidine ring, such as cyclohexomethyl, isopropyl, and p-methylbenzyl, exhibited enhanced antibacterial and antifungal properties. derpharmachemica.com In disc diffusion assays, some of these compounds created zones of growth inhibition ranging from 13.0 to 15.1 mm at a concentration of 50 µg/ml against pathogens like Vibrio cholerae and Bacillus subtilis. nih.gov
Antiviral: The pyrrolidine scaffold is a key component in various antiviral compounds. frontiersin.org
Antimalarial: With the rise of drug-resistant Plasmodium species, new antimalarial chemotypes are urgently needed. nih.gov The 4-aryl-N-benzylpyrrolidine-3-carboxamide scaffold has been identified as a promising novel chemotype for malaria drug discovery. nih.govnih.gov Through a hybrid target-phenotype approach, researchers identified a lead compound with potent activity against both drug-sensitive (EC50 = 46 nM) and drug-resistant (EC50 = 21 nM) strains of Plasmodium falciparum. nih.govnih.gov This compound also demonstrated oral efficacy in a mouse model of malaria. nih.govnih.gov
The pyrrolidine nucleus is found in numerous natural products with anticancer properties, such as 1,4-dideoxy-1,4-imino-d-ribitol and aegyptolidine A. nih.gov Synthetic derivatives have also been extensively explored for their potential in oncology.
Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their anticancer activity. mdpi.com Studies incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure showed enhanced anticancer activity against human A549 lung epithelial cells, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.com These results were significantly better than the standard chemotherapeutic agent cytarabine. mdpi.com Another study synthesized a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative which demonstrated an antiproliferative effect against HT-29 and SH-SY5Y cancer cell lines. frontiersin.org
Table 1: Antiproliferative Activity of Selected Pyrrolidine Derivatives
| Cell Line | Compound Type | Observed Effect | Reference |
| A549 (Lung) | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine with 1,3,4-oxadiazolethione | Reduced viability to 28.0% | mdpi.com |
| A549 (Lung) | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine with 4-aminotriazolethione | Reduced viability to 29.6% | mdpi.com |
| HT-29 (Colon) | Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Antiproliferative effect | frontiersin.org |
| SH-SY5Y (Neuroblastoma) | Pyrrolidine-substituted 3-amido-9-ethylcarbazole | Antiproliferative effect | frontiersin.org |
Inflammation is a critical biological response that, when uncontrolled, can lead to chronic diseases. mdpi.com Pyrrolidine derivatives have been investigated for their potential to modulate inflammatory pathways.
Anti-inflammatory: Certain pyrrolidine-based compounds have shown anti-inflammatory activity comparable to established drugs. mdpi.comresearchgate.net The alkaloid nicotine (B1678760), which contains a pyrrolidine ring, is known to have anti-inflammatory properties. nih.gov
Antioxidant: Oxidative stress is implicated in numerous diseases, and compounds that can scavenge reactive oxygen species are of therapeutic interest. nih.gov A series of novel pyrrolidin-2-one derivatives were evaluated for their antioxidant activity, with one compound, EP-40, showing a significant antioxidant effect alongside antiarrhythmic properties. researchgate.net In another study, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested for their radical scavenging ability. nih.gov One derivative was identified as a promising scavenger of hydroxyl radicals (HO˙) in both polar and non-polar environments, with efficacy comparable to conventional antioxidants like melatonin and Trolox. nih.gov
The pyrrolidine scaffold is a key feature in compounds targeting the central nervous system. nih.gov
Anticonvulsant: Epilepsy is a common neurological disorder, and there is a continuous need for new antiseizure medications (ASMs) with improved efficacy and safety profiles. nih.govnih.gov Several series of pyrrolidine-2,5-dione derivatives have been synthesized and shown to possess potent anticonvulsant properties in various animal models, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.govnih.govmdpi.com One lead compound from a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives showed ED50 values of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. nih.gov Another study on (benzyloxy)benzyl)propanamide derivatives identified a lead molecule with robust protection, showing an ED50 of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz test. nih.gov
Table 2: Anticonvulsant Activity of Pyrrolidine Derivatives in Animal Models
| Compound Class | Seizure Model | ED₅₀ (mg/kg) | Reference |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | MES | 27.4 | nih.gov |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione | 6 Hz (32 mA) | 30.8 | nih.gov |
| ((Benzyloxy)benzyl)propanamide | MES | 48.0 | nih.gov |
| ((Benzyloxy)benzyl)propanamide | 6 Hz (32 mA) | 45.2 | nih.gov |
| Pyrrolidine-2,5-dione-acetamide | MES | 80.38 | nih.gov |
| Pyrrolidine-2,5-dione-acetamide | 6 Hz | 108.80 | nih.gov |
Design and Synthesis of Multitargeted Molecular Hybrids Containing Pyrrolidine Scaffolds
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with the potential to interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like Alzheimer's disease (AD), where multiple pathological pathways are involved. nih.gov
N-benzyl pyrrolidine derivatives have been designed and synthesized as multitarget molecular hybrids for the treatment of AD. nih.gov These compounds were engineered to simultaneously inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.gov Two lead compounds from this work showed balanced enzyme inhibition, the ability to disassemble amyloid-β aggregates, and neuroprotective effects. nih.gov In another study, pyrrolidine-based hybrids incorporating indole, thiourea, and vinyl sulfone pharmacophores were designed as dual inhibitors of human carbonic anhydrase (hCA) and AChE. nih.gov One compound emerged as a potent dual inhibitor, while another showed a broader multi-target profile with additional antioxidant, antimicrobial, and anti-inflammatory potential. nih.gov This highlights the utility of the pyrrolidine scaffold in creating versatile, multi-targeted therapeutic agents.
Occurrence and Isolation of Pyrrolidine-Based Natural Products and Alkaloids
The pyrrolidine ring is a fundamental structural motif present in a vast array of naturally occurring compounds, particularly in the diverse class of alkaloids. These natural products are synthesized by a wide range of organisms, including plants, fungi, and bacteria, and they exhibit a remarkable diversity of biological activities. While this compound itself is primarily recognized as a synthetic building block in medicinal chemistry, the core structure of (R)-3-hydroxypyrrolidine is a naturally occurring form. This section will delve into the prevalence and extraction of pyrrolidine-based natural products and alkaloids from their natural sources.
Pyrrolidine alkaloids are particularly abundant in the plant kingdom, with an estimated 3% of the world's flowering plants containing this class of compounds. wikipedia.org They are predominantly found in specific plant families, most notably Asteraceae (the daisy family), Boraginaceae (the borage family), and Fabaceae (the legume family). mdpi.comnih.gov These compounds are considered secondary metabolites, often produced by plants as a defense mechanism against herbivores. wikipedia.org
One of the most extensive and well-studied groups of pyrrolidine-containing natural products is the pyrrolizidine alkaloids (PAs). PAs are characterized by a bicyclic structure composed of two fused five-membered rings with a nitrogen atom at the bridgehead. These alkaloids are esters formed from a necine base (an amino alcohol containing the pyrrolizidine nucleus) and one or more necic acids. mdpi.com The structural diversity within this class is vast, with over 600 different PAs identified to date. nih.gov
Table 1: Prominent Plant Genera Containing Pyrrolizidine Alkaloids
| Plant Family | Genus |
| Asteraceae | Senecio, Eupatorium, Tussilago |
| Boraginaceae | Heliotropium, Symphytum, Echium |
| Fabaceae | Crotalaria |
The isolation of pyrrolidine-based alkaloids from plant material typically involves a series of extraction and purification steps. A general procedure commences with the extraction of the dried and pulverized plant material using an organic solvent, such as methanol, often in a Soxhlet apparatus. japsonline.com The resulting crude extract is then subjected to a series of liquid-liquid extractions to partition the alkaloids from other plant constituents. This often involves an acid-base extraction technique, where the alkaloids are first protonated with an acid to render them water-soluble, allowing for the removal of non-basic compounds with an organic solvent. Subsequently, the aqueous layer is basified, and the free alkaloids are extracted back into an organic solvent. mdpi.com
Further purification of the alkaloid fraction is typically achieved through various chromatographic techniques. Column chromatography, using stationary phases like silica gel or alumina, is a common method for separating individual alkaloids based on their polarity. More advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for the final purification and identification of the isolated compounds. mdpi.com For instance, two pyrrolizidine alkaloids, senecionine and senkirkine, were successfully isolated from the tuber of Gynura pseudo-china using a combination of solvent extraction and chromatographic methods. japsonline.com
Beyond the plant kingdom, pyrrolidine-containing natural products have also been isolated from microorganisms. For example, the fungus Penicillium citrinum has been found to produce scalusamide A, a pyrrolidine alkaloid, which was isolated from the gastrointestinal tract of a marine fish. nih.gov
Advanced Research Perspectives and Future Directions in R 3 Benzyloxy Pyrrolidine Chemistry
Computational Chemistry Approaches for Compound Design and Target Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design of novel compounds and the prediction of their biological targets. For scaffolds like (R)-3-Benzyloxy-pyrrolidine, these in silico methods offer a rational approach to designing derivatives with enhanced potency and specificity.
Molecular modeling and simulation techniques are employed to design novel entities based on the pyrrolidine (B122466) framework. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular diversity and complexity of pyrrolidine-based molecules influence their biological activity. nih.gov These models help in the design of more active and less toxic drug candidates by correlating the chemical structure of the compounds with their pharmacological effects. nih.gov
High-throughput in silico screening is another powerful approach used to identify potential drug candidates from large virtual libraries. nih.gov For instance, researchers have used this method to screen for pyrrolidine-2,5-dione-based analogues that bind to specific biological targets like autotaxin (ATX), an enzyme implicated in liver diseases. nih.gov Furthermore, computational analysis of molecular packing, using methods like Hirshfeld surface analysis, provides insights into intermolecular interactions that stabilize the crystal structure of pyrrolidine derivatives, which is vital for drug formulation and development. iucr.org Machine learning models are also being developed to predict the therapeutic activity of compounds, such as forecasting the antibacterial potential of new molecules based on their structural features. semanticscholar.org
Table 1: Computational Approaches in Pyrrolidine Drug Design
| Computational Method | Application in Drug Discovery | Research Finding |
| QSAR/SAR | Designing active and less toxic drug candidates. nih.gov | Elucidates the relationship between the chemical structure of pyrrolidine derivatives and their biological activity. nih.gov |
| Molecular Simulation | Designing novel selective inhibitors. nih.gov | Guided the introduction of specific chemical groups to enhance selectivity and blood-brain barrier penetration. nih.gov |
| In Silico Screening | Identifying potential drug candidates from virtual libraries. nih.gov | Identified a pyrrolidine-2,5-dione analogue as a potent inhibitor of the enzyme autotaxin (ATX). nih.gov |
| Machine Learning | Predicting the therapeutic activity of novel compounds. semanticscholar.org | Models have been trained to successfully predict the antibacterial activity of compounds. semanticscholar.org |
Exploration of Novel Derivatization Strategies to Optimize Pharmacological Properties
The therapeutic efficacy of a drug candidate is highly dependent on its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Novel derivatization strategies for the this compound scaffold are continuously being explored to fine-tune these properties.
One key strategy is molecular hybridization, which involves combining the pyrrolidine ring with other known bioactive heterocyclic structures. nih.gov This approach aims to create hybrid molecules with synergistic or enhanced biological activities. The pyrrolidine scaffold is particularly amenable to this strategy due to its versatile N-1 position, which allows for various substitutions. nih.gov
Chemists are also developing innovative synthetic methodologies to create diverse libraries of pyrrolidine derivatives. For example, C(sp³)-H activation is a modern strategy used to synthesize new analogs of pyrrolidine-based compounds, allowing for direct functionalization of the carbon-hydrogen bonds of the scaffold. nih.gov This efficient and enantioselective method facilitates elaborate structure-activity-relationship (SAR) studies. nih.gov Such studies have shown that even subtle changes, like the stereochemistry or the position of a substituent on the pyrrolidine ring, can significantly alter the biological profile and binding mode of a drug candidate. researchgate.netnih.gov For instance, SAR analysis of pyrrolidine-2,5-dione derivatives revealed that substituents at the 3-position strongly affect anticonvulsant activity. nih.gov
The synthesis of novel derivatives is often aimed at targeting specific diseases. Researchers have successfully synthesized new pyrrolidine sulfonamide derivatives as inhibitors of the DPP-IV enzyme for potential antidiabetic applications and created pyrrolidine oxadiazoles (B1248032) as new anthelmintic drug candidates. nih.gov
Expanding the Therapeutic Horizon for Pyrrolidine-Containing Drug Candidates
The unique structural features of the pyrrolidine ring have led to its incorporation into a wide array of approved drugs and investigational candidates, spanning numerous therapeutic areas. nih.govnih.gov The versatility of this scaffold continues to drive research into new medical applications.
Pyrrolidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer: Many derivatives have been investigated for their antitumor properties. nih.govnih.gov
Antiviral: Pyrrolidine analogs like Telaprevir and Ombitasvir are used to treat chronic Hepatitis C virus infections. nih.gov
Anti-inflammatory: The scaffold is present in drugs that inhibit enzymes like cyclooxygenase, which is involved in inflammation. nih.gov
Anticonvulsant: Pyrrolidine anticonvulsants, such as levetiracetam (B1674943) and brivaracetam, are used in the treatment of epilepsy. nih.govdrugs.com
Antidiabetic: Derivatives are being explored as potential treatments for Diabetes Mellitus. researchgate.netconsensus.app
Central Nervous System (CNS) Disorders: The pyrrolidine structure is a component of drugs for various CNS conditions, including nootropics for memory enhancement and agents for treating migraines, such as Eletriptan. drugbank.commdpi.com
Infectious Diseases: Beyond antiviral activity, pyrrolidine derivatives have shown antibacterial, antifungal, and antimalarial potential. nih.gov Clindamycin, an antibiotic, features this core structure. drugbank.com
The development of pyrrolidine-based drugs is a dynamic field, with ongoing efforts to discover new therapeutic uses. semanticscholar.org Given the wide range of biological activities associated with this scaffold, it is anticipated that future research will yield novel drug candidates for an even broader array of diseases. nih.gov
Table 2: Therapeutic Applications of Pyrrolidine-Containing Drugs
| Therapeutic Area | Example Drug/Candidate Class | Mechanism/Use |
| Antiviral | Telaprevir, Ombitasvir | Inhibition of viral proteases (e.g., HCV NS3/4A, NS5A). nih.gov |
| Anticonvulsant | Levetiracetam, Brivaracetam | Used as adjunct therapy for partial-onset and tonic-clonic seizures. drugs.com |
| Oncology | Various investigational compounds | Show antiproliferative effects against cancer cell lines. nih.govnih.gov |
| Anti-inflammatory | Ketorolac | Inhibition of the cyclooxygenase enzyme. nih.gov |
| Antibiotic | Clindamycin | Treatment of serious bacterial infections. drugbank.com |
| Antidiabetic | DPP-IV inhibitors | Inhibition of the DPP-IV enzyme to manage type 2 diabetes. nih.govresearchgate.net |
| CNS Disorders | Eletriptan, Aniracetam | Used for migraines and as a nootropic for cognitive enhancement. drugbank.commdpi.com |
Q & A
Q. What are the established synthetic routes for (R)-3-Benzyloxy-pyrrolidine, and how can enantiomeric purity be ensured?
Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, this compound hydrochloride (CAS RN 927819-90-7) is synthesized via benzylation of a pyrrolidine precursor followed by chiral separation using techniques like HPLC with a chiral stationary phase . Enantiomeric purity (>97.0%) can be verified via polarimetry or chiral GC/MS. Key steps include protecting group strategies (e.g., benzyloxy groups) and acid-base extraction for hydrochloride salt formation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer: 1H/13C NMR is essential for confirming the benzyloxy substitution pattern and pyrrolidine ring conformation. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the methine proton adjacent to the oxygen resonates near δ 4.5–4.7 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ = 213.70 for the hydrochloride salt) . X-ray crystallography provides definitive stereochemical assignment, as demonstrated for related pyrrolidine diols .
Q. How is enantiomeric excess (ee) quantified during synthesis?
Methodological Answer: Chiral HPLC using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases is standard. For instance, a 95:5 hexane:IPA ratio can resolve (R)- and (S)-enantiomers, with retention times validated against racemic standards . Alternatively, Mosher’s ester derivatization followed by 19F NMR analysis offers complementary ee determination .
Advanced Research Questions
Q. How can stereochemical contradictions in this compound derivatives be resolved?
Methodological Answer: Discrepancies between computational predictions (e.g., DFT-optimized structures) and experimental data (e.g., NOESY correlations) require crystallographic validation. For example, (3S,4S)-1-Benzylpyrrolidine-3,4-diol’s absolute configuration was confirmed via single-crystal X-ray diffraction (R factor = 0.032), resolving prior ambiguities in NMR-based assignments . Dynamic kinetic resolution during synthesis may also address stereochemical drift .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer: Yield improvements (e.g., from 36% to >50%) can be achieved through:
- Catalyst screening : Palladium-based catalysts for benzylation (e.g., Pd/C under H2) enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates in pyrrolidine functionalization .
- Temperature control : Low-temperature (−78°C) lithiation minimizes side reactions in deprotonation steps .
Q. How is this compound utilized in pharmacological studies, such as receptor antagonism?
Methodological Answer: The compound serves as a scaffold for dual orexin receptor antagonists. For example, 1-acyl-2-benzylpyrrolidine derivatives exhibit nanomolar affinity (IC50 < 100 nM) in calcium flux assays. Key steps include coupling this compound with pyridinylcarboxylic acids via EDC/HOBt-mediated amidation, followed by LC-MS purity validation (e.g., tR = 0.79 min, [M+H]+ = 419.13) .
Q. How do substituents on the benzyl group affect the compound’s physicochemical properties?
Methodological Answer: Electron-withdrawing groups (e.g., fluoro substituents) increase metabolic stability but reduce solubility. For example, 3-fluoro-4-(pyridinyl)benzyl derivatives logP values rise by ~0.5 units compared to unsubstituted analogs, requiring formulation adjustments (e.g., PEG-400 co-solvents) . Hammett σ constants guide predictive modeling of electronic effects on reaction kinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting data in stereochemical assignments or reactivity studies?
Methodological Answer:
- Cross-validation : Combine X-ray crystallography (definitive), NMR (e.g., J-coupling analysis), and computational docking .
- Replicate conditions : Ensure synthetic protocols (e.g., inert atmosphere, catalyst lot consistency) are identical across experiments .
- Error analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in yield or ee datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
